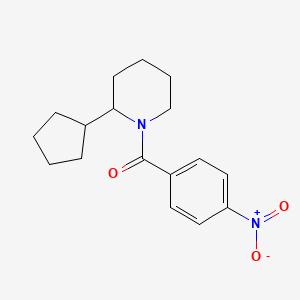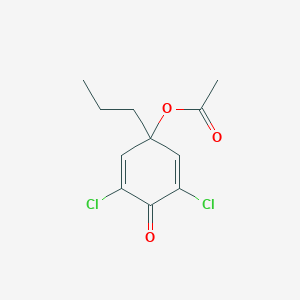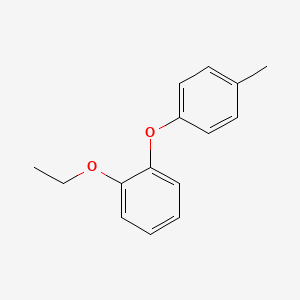![molecular formula C14H17N3OS B14585265 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- CAS No. 61541-71-7](/img/structure/B14585265.png)
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methoxyphenyl group and a methylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate This intermediate then undergoes cyclization with guanidine to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylsulfonyl)ethyl]-
- 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)propyl]-
- 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(ethylthio)ethyl]-
Uniqueness
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and methylthioethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
61541-71-7 |
|---|---|
Molecular Formula |
C14H17N3OS |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-(1-methylsulfanylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17N3OS/c1-9(19-3)12-8-16-14(15)17-13(12)10-4-6-11(18-2)7-5-10/h4-9H,1-3H3,(H2,15,16,17) |
InChI Key |
JPJJTJWWIWMPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N=C1C2=CC=C(C=C2)OC)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)

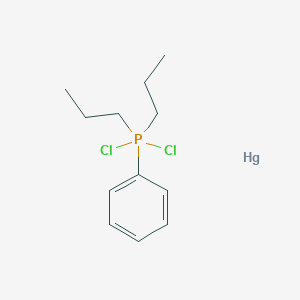


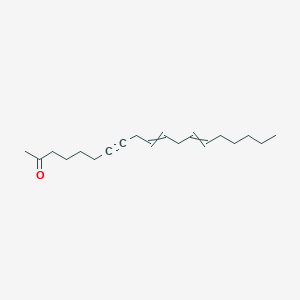
![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

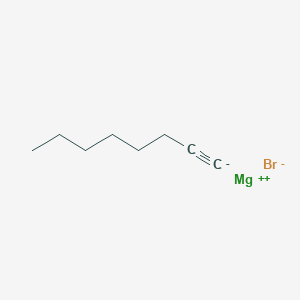
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
